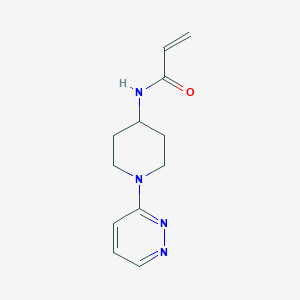

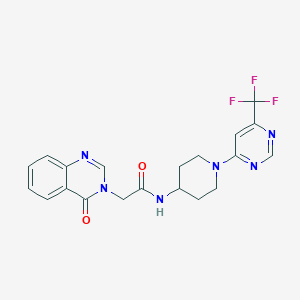

![molecular formula C19H13ClFNO3S B2508405 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether CAS No. 477869-49-1](/img/structure/B2508405.png)

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds using multireactive building blocks is a significant area of research. Paper discusses the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid as a starting material for the synthesis of various nitrogenous heterocycles. This compound is capable of undergoing immobilization on Rink resin, followed by chlorine substitution and nitro group reduction, leading to the formation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. Although the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether is not explicitly described, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

Paper provides an analysis of two isomers of 3-nitrobenzotrifluoride, which share some structural features with the compound of interest. The crystal structures of these isomers were determined, revealing dihedral angles between the benzene rings and specific packing in the crystal lattice. These findings suggest that the molecular structure of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether might also exhibit distinct conformational features and intermolecular interactions that could influence its physical properties and reactivity.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether. However, the reactivity of similar compounds, such as those discussed in paper , indicates that the nitro group and chloro substituents could be reactive sites for further chemical transformations. These could include reductions, substitutions, or cyclizations, which are common reactions for nitroaromatic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether are not detailed in the provided papers, the structural analysis of related compounds in paper suggests that factors such as crystal packing, intermolecular interactions, and molecular conformation could play a role in determining these properties. The presence of electronegative fluorine and nitro groups is likely to influence the compound's polarity, solubility, and melting point.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties

Thermally Stable Polymers : Synthesis of poly(sulfone ether amide amide)s using sulfone ether amide diamine, derived from a process involving 4-aminophenol, 4-nitrobenzoyl chloride, and bis(4-chlorophenyl) sulfone, has been reported. These polymers exhibit high thermal stability, solubility, and inherent viscosity, making them valuable in high-performance applications (Mehdipour‐Ataei et al., 2005).

Transparent Aromatic Polyimides : The creation of transparent polyimides with high refractive indices and small birefringences using derivatives of 4-nitrobenzene and 4-chlorophenyl sulfane has been explored. These materials are significant for optical applications due to their transparency and thermal stability (Tapaswi et al., 2015).

Novel Poly(sulfone Ether Imide)s : A study described the synthesis of poly(sulfone ether imide)s with superior thermal behavior and stability. These materials are synthesized from diamines derived from reactions involving 4-nitrophenol, 4-nitrophenoxy phenol, and dichlorodiphenyl sulfone (Abbasi et al., 2015).

Material Engineering and Chemistry

High-Performance Engineering Thermoplastics : The creation of phthalazinone poly(aryl ether sulfone ketone), involving reactions with di(4-chlorophenyl) sulfone, has been reported. These materials have high thermal stability and potential applications in optical waveguides (Xuan et al., 2003).

Poly(amide imide)s with Heat Resistance : Research has focused on the synthesis of new poly(amide imide)s with enhanced thermal stability, derived from sulfone, ether, amide, and imide groups. These compounds offer potential in high-temperature applications (Mehdipour‐Ataei & Hatami, 2005).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)sulfanyl-4-[(4-fluorophenoxy)methyl]-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFNO3S/c20-14-2-8-17(9-3-14)26-19-10-1-13(11-18(19)22(23)24)12-25-16-6-4-15(21)5-7-16/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVWDZNBDSZFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-fluorophenyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

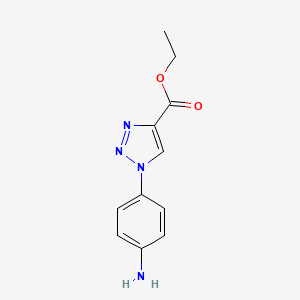

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)

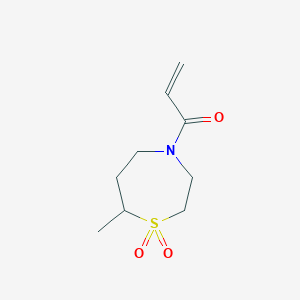

![1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol](/img/structure/B2508325.png)

![1-(4-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2508326.png)

![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)

![2,2,2-trichloro-1-{4-[(3-chloro-2-thienyl)carbonyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2508333.png)

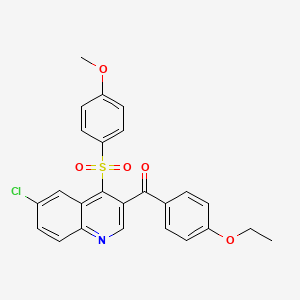

![6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2508336.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2508337.png)

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-Ethyl-5-[3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2508342.png)